molecular formula C8H8ClN3O3 B5530309 2-chloro-4,6-dimethyl-5-nitronicotinamide

2-chloro-4,6-dimethyl-5-nitronicotinamide

Cat. No. B5530309
M. Wt: 229.62 g/mol
InChI Key: PVOYXCPVEASOOI-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-5-nitronicotinamide is a compound that has been explored for its synthesis, molecular structure, and potential applications in various fields, excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of 5-nitronicotinamide derivatives, including 2-chloro analogs, involves several steps starting from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. Various analogs were prepared via 2-chloro-3-cyano-5-nitropyridine, showing significant anticoccidial activity against certain strains (Morisawa et al., 1977). A novel synthesis method for 2-Chloro-N,N-dimethylnicotinamide was studied, highlighting the efficiency and yield of the process (Du Xiao-hua, 2013).

Molecular Structure Analysis

The molecular structure of nicotinamide and its interactions with other compounds, such as 2-chloro-4-nitrobenzoic acid, was studied. These studies provided insights into the hydrogen bonding and the structural stability of the resulting complexes (Lemmerer et al., 2010).

Chemical Reactions and Properties

Reactions of cyclic nitrones with acetyl chloride and the synthesis of substituted 5-nitronicotinamides were explored, revealing the reactivity and potential for further functionalization of nicotinamide derivatives (Eijk et al., 2010).

Physical Properties Analysis

Studies focused on the synthesis and characterization of nicotinamide co-crystals, such as those with 2-chloro-4-nitrobenzoic acid, demonstrated the influence of nicotinamide on the melting points and thermal stability of these co-crystals (Lemmerer et al., 2010).

Chemical Properties Analysis

The formation of complexes between nicotinamide and other compounds, revealing the chemical behavior, bonding interactions, and potential applications in various areas were detailed. Such interactions are crucial for understanding the reactivity and applications of 2-chloro-4,6-dimethyl-5-nitronicotinamide derivatives (Lemmerer et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O3/c1-3-5(8(10)13)7(9)11-4(2)6(3)12(14)15/h1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYXCPVEASOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide

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